

XCT-790: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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Compound of Interest		
Compound Name:	ERR A Inverse Agonist 1	
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Abstract

XCT-790 is a potent and selective small molecule inhibitor of the Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor implicated in cellular energy homeostasis, mitochondrial biogenesis, and the progression of various cancers. Initially developed as a chemical probe to investigate the biological functions of ERRα, XCT-790 has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer models. However, its pharmacodynamic profile is complex, featuring a significant, ERRα-independent off-target activity as a mitochondrial uncoupler. This dual mechanism of action complicates the interpretation of experimental results and presents both challenges and opportunities for its therapeutic development. This technical guide provides a comprehensive review of the publicly available data on the pharmacokinetics and pharmacodynamics of XCT-790, with a focus on its mechanism of action, cellular effects, and preclinical efficacy.

Introduction

XCT-790, a thiadiazoleacrylamide derivative, was the first selective inverse agonist developed for Estrogen-Related Receptor Alpha (ERRα)[1][2]. ERRα is a key transcriptional regulator of cellular metabolism, and its overexpression is associated with poor prognosis in several cancers, including breast, ovarian, and colorectal cancer. By binding to the ligand-binding domain of ERRα, XCT-790 disrupts the receptor's interaction with coactivators such as PGC-1α, thereby inhibiting the transcription of its target genes[1][3].







More recent research has revealed that XCT-790 also functions as a potent mitochondrial uncoupler, acting as a proton ionophore to disrupt the mitochondrial membrane potential[1][4] [5]. This off-target effect leads to a rapid depletion of cellular ATP and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[1][4] [5]. Notably, this mitochondrial uncoupling effect occurs at nanomolar concentrations, significantly lower than the micromolar concentrations typically required for effective ERRα inhibition[1][2]. This finding necessitates careful consideration when interpreting data from studies utilizing XCT-790 as a specific ERRα inhibitor.

Pharmacokinetics

A thorough review of the publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic properties of XCT-790. To date, no studies have been published detailing key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), plasma half-life, or oral bioavailability in any animal model.

While direct pharmacokinetic data is unavailable, several in vivo studies have utilized various administration routes and dosing schedules, providing indirect insight into the compound's behavior in vivo.



Animal Model	Dose	Route of Administratio n	Dosing Schedule	Study Outcome	Reference
BALB/c Mice	4 mg/kg	Intravenous	Every three days for 3 weeks	Inhibition of tumor growth and angiogenesis	[6]
Nude Mice	Not specified	Not specified	Not specified	Inhibition of MDA-MB-231 xenograft tumor growth	[6]
Immunocomp romised Mice	2.5 mg/kg	Not specified	Daily for 21 days	Reduction in H295R xenograft tumor growth	[7][8]
Nude Mice	Not specified	Not specified	4 weeks	Synergistic anti-tumor effect with gemcitabine in a pancreatic cancer model.	[1]

It is important to note that one study reported lethality in animals with daily dosing, which necessitated a shorter study duration, suggesting potential toxicity with prolonged administration[3].

Pharmacodynamics

The pharmacodynamics of XCT-790 are characterized by a dual mechanism of action: direct inhibition of ERR α and off-target mitochondrial uncoupling.

On-Target Activity: ERRa Inverse Agonism



XCT-790 acts as a potent and selective inverse agonist of ERR α . It does not exhibit significant activity against the related nuclear receptors ERR γ , ER α , or ER β at concentrations below 10 μ M[9].

Parameter	Value	Assay	Reference
IC50 (ERRα)	~0.37 - 0.4 μM	Cell-based transfection assays	[9][10][11]

The primary mechanism of ERR α inhibition involves the disruption of the interaction between ERR α and its coactivator, PGC-1 α [3][10]. This leads to the downregulation of ERR α target genes involved in mitochondrial biogenesis and oxidative phosphorylation[2][10].

Off-Target Activity: Mitochondrial Uncoupling

XCT-790 is a potent, fast-acting mitochondrial uncoupler that functions as a proton ionophore, similar to classical uncouplers like FCCP and CCCP[1][4][5]. This action is independent of ERR α expression[1][2].

Key effects of mitochondrial uncoupling by XCT-790 include:

- Increased oxygen consumption rate[1][4][5].
- Decreased mitochondrial membrane potential[1][4][5].
- Rapid depletion of cellular ATP[1][4][5].
- Dose-dependent activation of AMP-activated protein kinase (AMPK)[1][2][11].

This off-target activity occurs at concentrations as low as 390 nM, which is more than 25-fold below the concentrations typically used to inhibit ERRα in cell culture[2]. Therefore, many of the observed biological effects of XCT-790 are likely a result of this combinatorial inhibition of ERRα and mitochondrial respiration[1].

Cellular and In Vivo Effects

XCT-790 has demonstrated a range of anti-cancer effects across various cell lines and xenograft models.

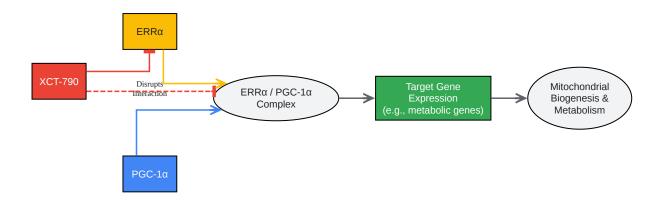


Effect	Cell Lines	Concentration Range	Key Findings	Reference
Inhibition of Proliferation	TNBC (MDA-MB- 231, BT-549), HepG2, MES- SA, H295R	IC50: 13.3-13.7 μΜ (TNBC, 48h)	Dose-dependent reduction in cell viability.	[6][9]
Cell Cycle Arrest	TNBC, Adrenocortical carcinoma (H295R)	5 μM (TNBC)	G2/M or G0/G1 arrest.	[1][6]
Induction of Apoptosis	TNBC, HepG2, R-HepG2	10 μΜ	Mediated by ROS generation and caspase activation.	[6][9]
Activation of Signaling Pathways	TNBC	5 μΜ	Activation of MAPK (JNK, p38), PI3K/Akt, and NF-kB pathways.	[6]
Inhibition of Tumor Growth (in vivo)	Breast, Pancreatic, Adrenocortical cancer xenografts	2.5 - 4 mg/kg	Significant suppression of tumor growth.	[1][6][8]

Signaling Pathways

The dual mechanisms of action of XCT-790 impact two major signaling hubs within the cell: the $ERR\alpha$ -regulated metabolic network and the AMPK energy-sensing pathway.

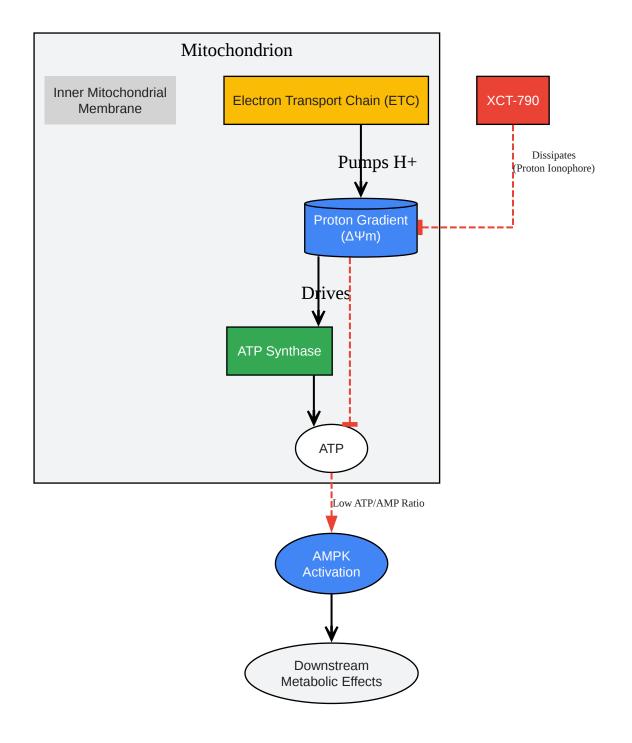




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Caption: On-target signaling pathway of XCT-790 as an ERR α inverse agonist.





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Caption: Off-target signaling pathway of XCT-790 as a mitochondrial uncoupler.

Experimental Protocols

Detailed, step-by-step protocols for experiments using XCT-790 are not consistently reported in the literature. The following sections provide generalized methodologies based on the



descriptions in the cited papers.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is a general guideline for assessing the effect of XCT-790 on cell viability using a Cell Counting Kit-8 (CCK-8) or similar WST-8 based assay.

- Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2)[1].
- Compound Treatment: Prepare serial dilutions of XCT-790 in culture medium. Replace the
 existing medium with 100 μL of medium containing the desired concentrations of XCT-790 or
 vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours)[1].
- Reagent Addition: Add 10 μL of CCK-8 solution to each well[3][4].
- Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change is observed[3][4].
- Measurement: Measure the absorbance at 450 nm using a microplate reader[3][4]. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This generalized protocol is for assessing changes in protein levels (e.g., ERR α , phosphorylated AMPK) following XCT-790 treatment.

- Cell Treatment and Lysis: Plate cells and treat with XCT-790 for the specified time and concentration. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

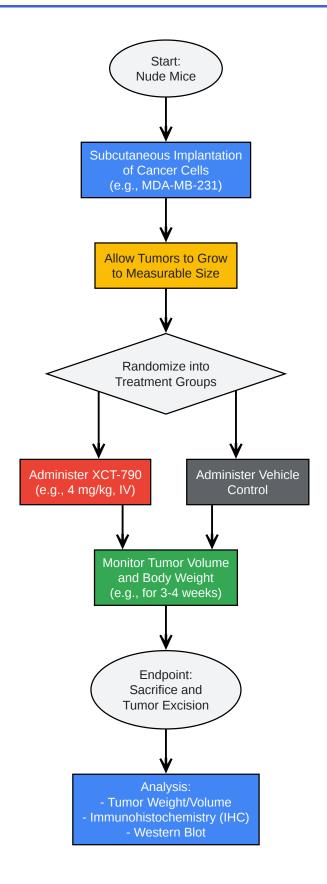
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- SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-ERRα, anti-phospho-AMPK) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a
 horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
 temperature. After further washes, visualize the protein bands using an enhanced
 chemiluminescence (ECL) substrate and an imaging system.
- Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.





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Caption: A generalized experimental workflow for an in vivo xenograft study.



Conclusion

XCT-790 is a valuable research tool for studying ERR α signaling and cellular metabolism. However, its utility as a specific ERR α inhibitor is confounded by its potent mitochondrial uncoupling activity. The anti-cancer effects observed in preclinical models are likely the result of the combined action on both targets. A significant knowledge gap remains regarding its pharmacokinetic profile, which is essential for any future translational development. Future research should focus on conducting formal pharmacokinetic studies to determine key parameters and on developing analogues with a more selective pharmacodynamic profile to dissect the distinct contributions of ERR α inhibition and mitochondrial uncoupling to its overall biological activity.

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